1H-Tetrazole-5-ethanol,1-methyl-
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Overview
Description
1H-Tetrazole-5-ethanol,1-methyl- is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is notable for its high nitrogen content and stability, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Tetrazole-5-ethanol,1-methyl- can be synthesized through several methods. One common approach involves the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts. This reaction proceeds readily in water and can be catalyzed by various agents, including iodine or silica-supported sodium hydrogen sulfate . Another method involves the use of triethyl orthoformate and sodium azide under mild conditions .
Industrial Production Methods: Industrial production of 1H-Tetrazole-5-ethanol,1-methyl- often employs microwave-assisted synthesis, which allows for the conversion of nitriles into tetrazoles in a short time with high yields. This method is efficient and environmentally friendly, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1H-Tetrazole-5-ethanol,1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can produce a wide range of substituted tetrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides and aryl halides.
Major Products: The major products formed from these reactions include various substituted tetrazoles, which can have different functional groups attached to the nitrogen atoms .
Scientific Research Applications
1H-Tetrazole-5-ethanol,1-methyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Tetrazole-5-ethanol,1-methyl- involves its interaction with various molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to mimic the behavior of these acids in biological systems. This property makes it useful in drug design, where it can enhance the stability and bioavailability of pharmaceuticals . The compound’s high nitrogen content also allows it to form stable complexes with metal ions, which can be exploited in coordination chemistry .
Comparison with Similar Compounds
1H-Tetrazole-5-ethanol,1-methyl- can be compared with other similar compounds, such as:
1H-Tetrazole, 5-methyl-: This compound has a similar structure but lacks the ethanol group, making it less versatile in certain applications.
1H-1,2,3,4-Tetrazol-5-amine, 1-methyl-: This compound contains an amino group instead of an ethanol group, which can alter its reactivity and applications.
The uniqueness of 1H-Tetrazole-5-ethanol,1-methyl- lies in its combination of the tetrazole ring with an ethanol group, providing a balance of stability and reactivity that is valuable in various fields .
Properties
CAS No. |
15284-35-2 |
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Molecular Formula |
C4H8N4O |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
2-(1-methyltetrazol-5-yl)ethanol |
InChI |
InChI=1S/C4H8N4O/c1-8-4(2-3-9)5-6-7-8/h9H,2-3H2,1H3 |
InChI Key |
FJDZXTRRPAOCMA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)CCO |
Origin of Product |
United States |
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